N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt
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Overview
Description
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt: is a chemical compound with the molecular formula C12H19N5·C2H4O2 and a molecular weight of 293.36 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Target of Action
The primary target of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is the guanidino group specific ADP-ribosyltransferase . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.
Mode of Action
This compound acts as a substrate for cholera toxin catalyzed ADP-ribosylation . It interacts with its target enzyme, facilitating the transfer of ADP-ribose from NAD+ to a specific amino acid residue in the target protein.
Biochemical Analysis
Biochemical Properties
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt plays a crucial role in biochemical reactions, particularly in the study of ADP-ribosylation. It interacts with enzymes such as ADP-ribosyltransferase, which is responsible for transferring ADP-ribose units to target proteins. This interaction is essential for understanding the mechanisms of protein modification and signal transduction . Additionally, it serves as a substrate for cholera toxin, which catalyzes the ADP-ribosylation of G proteins, leading to the activation of adenylate cyclase and increased levels of cyclic AMP .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for cholera toxin, it can modulate the activity of G proteins and subsequently affect downstream signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ADP-ribosyltransferase and cholera toxin. The compound binds to the active site of these enzymes, facilitating the transfer of ADP-ribose units to target proteins. This process can result in the activation or inhibition of specific signaling pathways, depending on the target protein and the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure or suboptimal storage conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. Higher doses may result in adverse effects, including toxicity and disruption of normal cellular function . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to ADP-ribosylation. It interacts with enzymes such as ADP-ribosyltransferase and cholera toxin, influencing the transfer of ADP-ribose units to target proteins. This interaction can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy in research applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like acetic acid
The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with guanidine to form the final product .
Industrial Production Methods
it is likely that similar reaction conditions are scaled up with appropriate adjustments in reactor design and process control to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the imine group.
Substitution: Substituted derivatives at the benzylidene position.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride
- N-(4-Diethylaminobenzylideneamino)guanidine Sulfate
- N-(4-Diethylaminobenzylideneamino)guanidine Phosphate
Uniqueness
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific interaction with acetic acid, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly useful in certain biochemical assays and research applications .
Properties
IUPAC Name |
acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZCGRQALYESA-NSPIFIKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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